1,5-Dichloro-4-isopropoxyisoquinoline
Description
1,5-Dichloro-4-isopropoxyisoquinoline is a halogenated isoquinoline derivative characterized by chlorine substituents at positions 1 and 5 and an isopropoxy group at position 3. Isoquinoline derivatives are widely studied for their pharmaceutical and synthetic utility, particularly as intermediates in drug development.
Properties
Molecular Formula |
C12H11Cl2NO |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
1,5-dichloro-4-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(2)16-10-6-15-12(14)8-4-3-5-9(13)11(8)10/h3-7H,1-2H3 |
InChI Key |
SRMOEPJOLGJYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C2=C1C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-4-isopropoxyisoquinoline can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-4-isopropoxyisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using suitable reducing agents under controlled conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ and protic acids are commonly used for oxidation reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Nucleophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce different functional groups into the isoquinoline ring.
Scientific Research Applications
1,5-Dichloro-4-isopropoxyisoquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound may be explored for its potential therapeutic applications due to its structural similarity to other bioactive isoquinolines.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-4-isopropoxyisoquinoline involves its interaction with molecular targets and pathways within biological systems. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects . The specific pathways and targets may vary depending on the exact structure and functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Chlorine Positioning: Compared to 1,7-Dichloro-4-methoxyisoquinoline, the target compound’s Cl at positions 1 and 5 creates distinct electronic effects. Position 5 Cl may enhance electrophilic substitution reactivity at adjacent sites, whereas position 7 Cl (in the analog) could limit steric interactions .
- Alkoxy Groups: The isopropoxy group in the target compound increases hydrophobicity and steric bulk compared to methoxy in 1,7-Dichloro-4-methoxyisoquinoline. This may reduce solubility but improve membrane permeability in biological systems.
- Ring Saturation: Tetrahydroisoquinoline derivatives (e.g., the hydroxylated analog in ) exhibit saturated rings, enhancing conformational flexibility and hydrogen-bonding capacity, which are critical for binding to biological targets like enzymes .
- Heterocycle Variation: The pyrrolopyrimidine-dione core () offers hydrogen-bonding motifs absent in isoquinolines, making it suitable for mimicking nucleotides or interacting with nucleic acid targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
